molecular formula C20H26N2O3S B13362057 [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13362057
M. Wt: 374.5 g/mol
InChI Key: SZBGYCMZYPXQAR-UHFFFAOYSA-N
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Description

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a methylamino group, and a tetrahydrobenzo[b]thiophene carboxylate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with cyanide ion under basic conditions to form the cyanocyclohexyl intermediate.

    Introduction of the methylamino group: The cyanocyclohexyl intermediate is then reacted with methylamine to introduce the methylamino group.

    Formation of the tetrahydrobenzo[b]thiophene core: This step involves the cyclization of a suitable precursor, such as a substituted benzene derivative, under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene core.

    Coupling of the intermediates: The final step involves the coupling of the cyanocyclohexyl methylamino intermediate with the tetrahydrobenzo[b]thiophene carboxylate moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl benzo[b]thiophene-3-carboxylate: Similar structure but lacks the tetrahydro moiety.

    2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 6-methylbenzo[b]thiophene-3-carboxylate: Similar structure but lacks the tetrahydro moiety and has a different substitution pattern.

Uniqueness

The uniqueness of 2-((1-Cyanocyclohexyl)(methyl)amino)-2-oxoethyl 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H26N2O3S/c1-14-6-7-15-16(12-26-17(15)10-14)19(24)25-11-18(23)22(2)20(13-21)8-4-3-5-9-20/h12,14H,3-11H2,1-2H3

InChI Key

SZBGYCMZYPXQAR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)OCC(=O)N(C)C3(CCCCC3)C#N

Origin of Product

United States

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